alpha-Tocopherol-d6 Acetate

Catalog No.
S882625
CAS No.
143731-16-2
M.F
C31H52O3
M. Wt
478.791
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
alpha-Tocopherol-d6 Acetate

CAS Number

143731-16-2

Product Name

alpha-Tocopherol-d6 Acetate

IUPAC Name

[(2R)-2,8-dimethyl-5,7-bis(trideuteriomethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] acetate

Molecular Formula

C31H52O3

Molecular Weight

478.791

InChI

InChI=1S/C31H52O3/c1-21(2)13-10-14-22(3)15-11-16-23(4)17-12-19-31(9)20-18-28-26(7)29(33-27(8)32)24(5)25(6)30(28)34-31/h21-23H,10-20H2,1-9H3/t22-,23-,31-/m1/s1/i5D3,7D3

InChI Key

ZAKOWWREFLAJOT-JALLZHECSA-N

SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)C)C

Synonyms

(2R)-3,4-Dihydro-2,8-dimethyl-5,7-di(methyl-d3)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-2H-1-benzopyran-6-ol 6-Acetate; Ephynal-d6 Acetate; (+)-α-Tocopherol-d6 Acetate; (+)-α-Tocopheryl-d6 Acetate; (2R,4’R,8’R)-α-Tocopherol-d6 Acetate; (2R,4’R,8’R)-α-To

This stable-labeled internal standard is suited for quantitation of tocopheryl acetate by LC/MS or GC/MS Vitamin E testing applications such as quality control testing of Vitamin E fortified foods, dietary supplements, or pharmaceuticals. Tocopheryl acetate is a synthetic form of Vitamin E used as a fortifying agent, dietary supplement for Vitamin E in food or additive in vaping liquids. The U.S. Centers for Disease Control and Prevention (CDC) identified vitamin E acetate as very strong culprit of concern in the recent vaping related lung disease outbreak in the United States.

alpha-Tocopherol-d6 Acetate is a stable, isotope-labeled form of α-tocopheryl acetate, the more stable, esterified version of vitamin E. The incorporation of six deuterium atoms creates a precise mass shift (+6 Da) compared to the endogenous compound, establishing it as a critical internal standard for high-sensitivity quantitation by isotope dilution mass spectrometry (IDMS). Its primary procurement driver is for applications requiring accurate measurement of α-tocopherol and its acetate form in complex biological, food, and nutraceutical matrices, where it corrects for analytical variability.

Procuring unlabeled α-tocopherol or its acetate as a substitute for α-Tocopherol-d6 Acetate is incompatible with isotope dilution mass spectrometry (IDMS) workflows. The core value of a stable isotope-labeled internal standard (SIL-IS) is its mass difference, which allows it to be distinguished from the naturally occurring (endogenous) analyte while sharing identical chemical and chromatographic properties. This co-elution is critical for correcting matrix effects, ion suppression, and variations in sample extraction and instrument response, which is impossible with an unlabeled compound. Furthermore, the acetate form offers superior stability against oxidation compared to the free α-tocopherol form, ensuring the integrity and concentration of stock solutions for longer periods, a key factor for reproducibility in quantitative assays.

Essential Mass Differentiation for Accurate LC-MS/MS Quantification

The primary function of alpha-Tocopherol-d6 Acetate is to serve as a stable isotope-labeled internal standard (SIL-IS) in mass spectrometry. Its molecular weight is intentionally shifted by +6 Da relative to the unlabeled analyte, enabling clear separation and detection by the mass spectrometer. This allows for precise quantification by correcting for signal variations during analysis. In contrast, using the unlabeled alpha-Tocopherol Acetate as a standard is not feasible in IDMS, as its mass signal is indistinguishable from the endogenous analyte being measured.

Evidence DimensionMass-to-charge ratio (m/z) differentiation
Target Compound DataMolecular Weight of ~478.78 g/mol, providing a distinct mass signal.
Comparator Or BaselineUnlabeled α-Tocopherol Acetate: Molecular Weight of ~472.74 g/mol. Cannot be differentiated from the analyte.
Quantified DifferenceA mass shift of +6 Da.
ConditionsLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of biological or food matrices.

This mass difference is the absolute requirement for using the isotope dilution method, which is the gold standard for accurate quantification in complex samples.

Superior Oxidative Stability for Improved Solution Shelf-Life and Reproducibility

The acetate ester form provides significantly enhanced stability against oxidation compared to the free hydroxyl form of α-tocopherol. In a 576-hour study exposing the compounds to hydrogen peroxide, the stability of α-tocopheryl acetate (α-TQA) was 88.8%, whereas the stability of α-tocopherol (α-TQ) was only 74.7%. This superior stability of the acetate form minimizes degradation during storage and handling, ensuring the concentration of prepared standard solutions remains consistent over time. This is a critical factor for long-term studies and maintaining assay reproducibility.

Evidence DimensionRemaining compound after oxidative stress
Target Compound Data88.8% (for α-tocopheryl acetate)
Comparator Or Baselineα-tocopherol (unacetylated): 74.7%
Quantified Differenceα-tocopheryl acetate is 1.19 times more stable under these oxidative conditions.
ConditionsExposure to hydrogen peroxide over 576 hours.

Higher stability reduces the frequency of preparing fresh standards, lowers the risk of quantification errors due to standard degradation, and improves overall workflow efficiency and data reliability.

Near-Identical Chromatographic Retention for Optimal Matrix Effect Correction

An ideal internal standard must co-elute with the analyte to accurately compensate for matrix-induced signal suppression or enhancement. Due to its identical core structure, α-Tocopherol-d6 Acetate exhibits nearly identical chromatographic behavior to its unlabeled counterpart. Studies show that deuterated compounds typically elute slightly earlier than their non-deuterated analogs, a predictable phenomenon known as the chromatographic isotope effect, but they are not baseline separated under typical LC conditions. For example, a validated LC-MS/MS method for α-tocopherol reported a retention time of 3.0 ± 0.1 minutes, with the d6 internal standard co-eluting within this narrow window, ensuring proper correction.

Evidence DimensionChromatographic Retention Time
Target Compound DataCo-elutes with the analyte, with a retention time of approximately 3.0 minutes in a representative UHPLC method.
Comparator Or BaselineUnlabeled α-Tocopherol: Retention time of 3.0 ± 0.1 minutes in the same method.
Quantified DifferenceNegligible difference in retention time, ensuring co-elution.
ConditionsUltra-High-Performance Liquid Chromatography (UHPLC) with a C18 column.

This co-elution is fundamental for the internal standard to accurately reflect and correct for analytical variations affecting the target analyte, leading to more precise and reliable quantification.

Quantitative Bioanalysis in Clinical and Nutritional Research

For accurately measuring levels of vitamin E acetate in human plasma, serum, or tissue samples. The use of alpha-Tocopherol-d6 Acetate as an internal standard is critical for correcting sample-to-sample variations in matrix complexity, which is essential for reliable pharmacokinetic, bioavailability, and metabolic studies.

Quality Control in Fortified Foods and Dietary Supplements

In the manufacturing of fortified foods, infant formula, and nutraceuticals, this compound serves as a robust internal standard to verify the concentration of α-tocopheryl acetate. Its enhanced stability ensures it is a reliable reference throughout the analytical workflow, from sample preparation to final LC-MS/MS measurement, guaranteeing product quality and label-claim accuracy.

Metabolic Tracing and Pharmacokinetic (PK/ADME) Studies

As a stable isotope tracer, alpha-Tocopherol-d6 Acetate can be administered to study the absorption, distribution, metabolism, and excretion (ADME) of vitamin E acetate in vivo. The deuterium label allows researchers to distinguish the administered dose from the body's endogenous vitamin E pools, providing clear data on its metabolic fate.

XLogP3

10.8

Dates

Last modified: 04-14-2024

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